3-AZIDOPHENYL SULFONE

Description

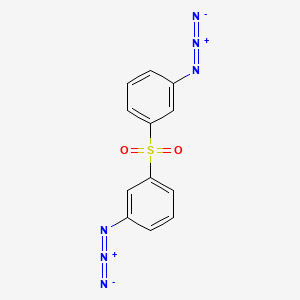

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-(3-azidophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O2S/c13-17-15-9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)16-18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCUYYJTVIYFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072826 | |

| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75742-13-1 | |

| Record name | 1,1′-Sulfonylbis[3-azidobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75742-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-sulfonylbis(3-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075742131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-diazidodiphenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Azidophenyl Sulfone Compounds

Classical Approaches to Azidophenyl Sulfone Synthesis

Traditional methods for synthesizing azidophenyl sulfones have long been established, primarily relying on diazotization-substitution sequences and nucleophilic aromatic substitution. These methods are valued for their use of readily available starting materials and straightforward reaction pathways.

Diazotization and Azide (B81097) Substitution Reactions

A cornerstone of aromatic azide synthesis is the diazotization of a primary aromatic amine, followed by substitution with an azide ion. organic-chemistry.org This two-step process involves the conversion of the amine to a diazonium salt, which is then displaced by a nucleophilic azide source, typically sodium azide. researchgate.net

A well-documented application of this method is the synthesis of diazidodiphenyl sulfone from diaminodiphenyl sulfone precursors. For instance, 4,4′-diaminodiphenyl sulfone (dapsone) can be converted into 4,4′-diazidodiphenyl sulfone. The process begins with the bis-diazotization of the two primary amino groups on the dapsone molecule. This is achieved by treating the diamine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at reduced temperatures. The resulting bis-diazonium salt is a highly reactive intermediate which is used immediately in the subsequent step. This intermediate is then treated with sodium azide, leading to the displacement of the two diazonium groups by azide groups to yield the final diazido product. While this specific example yields the 4,4'-isomer, the same fundamental methodology can be applied to other isomers, such as 3,3'-diaminodiphenyl sulfone, to produce the corresponding 3,3'-diazidodiphenyl sulfone.

The success of the diazotization and azide substitution sequence is highly dependent on careful control of reaction parameters. The stability of the intermediate diazonium salt is a critical factor, necessitating specific conditions for optimal yield and purity.

Key parameters for optimization include:

Temperature: The diazotization step must be conducted at low temperatures, typically between 0 and 5 °C, to prevent the premature decomposition of the unstable diazonium salt. organic-chemistry.org

Acid: Strong acids like hydrochloric acid or sulfuric acid are required to generate nitrous acid in situ from sodium nitrite. organic-chemistry.org The choice and concentration of the acid can influence the reaction rate and the stability of the diazonium intermediate.

Azide Source: Sodium azide is the most common reagent for introducing the azide functionality. The concentration and rate of addition must be carefully controlled to manage the reaction's exothermicity and potential hazards.

| Parameter | Condition | Rationale | Potential Yield Range |

| Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt intermediate. | Higher |

| Temperature | > 10 °C | Leads to decomposition and formation of side products (e.g., phenols). | Lower |

| Acid | Strong (e.g., HCl, H₂SO₄) | Necessary for the in situ generation of nitrous acid from NaNO₂. | Optimal |

| Acid | Weak | Incomplete diazotization, resulting in unreacted starting material. | Lower |

| Solvent | Aqueous | Standard medium for diazotization of aromatic amines. | Varies |

| Reagent Addition | Slow/Controlled | Manages exothermicity and prevents dangerous buildup of hydrazoic acid. | Higher/Safer |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative classical route to azidophenyl sulfones. masterorganicchemistry.com This pathway is viable when a suitable precursor, containing a good leaving group and activating electron-withdrawing groups, is available. rsc.org The sulfone group (—SO₂—) itself is a powerful electron-withdrawing group, which facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. masterorganicchemistry.com

In a typical SNAr synthesis of 3-azidophenyl sulfone, a precursor such as 3-fluoro-phenyl sulfone or 3-nitro-phenyl sulfone would be used. The fluorine or nitro group serves as the leaving group. The reaction is carried out by treating the precursor with an azide source, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The strong electron-withdrawing nature of the sulfonyl group, especially when positioned ortho or para to the leaving group, significantly increases the reaction rate. masterorganicchemistry.com For the synthesis of the 3-azido isomer, the activation by the sulfone group is still effective, allowing the azide nucleophile to displace the leaving group and form the desired product. beilstein-journals.orgnih.gov

Advanced Synthetic Techniques for Azidophenyl Sulfone Derivatives

Modern organic synthesis has introduced more sophisticated and versatile methods for constructing complex molecules like azidophenyl sulfones. Metal-catalyzed reactions, in particular, offer high efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-sulfur and carbon-carbon bonds, providing a modern approach to the synthesis of diaryl sulfones. nih.gov These methods can be adapted to create azidophenyl sulfone structures with high precision.

One prominent strategy is the Suzuki-Miyaura coupling, which can be used to form the aryl-sulfonyl bond. nih.gov This approach could involve the reaction of a 3-azidophenylboronic acid with an arylsulfonyl chloride in the presence of a palladium catalyst. nih.govresearchgate.net The reaction typically employs a palladium(0) source, such as Pd(OAc)₂, and a suitable phosphine ligand. The choice of ligand is crucial for the reaction's success, influencing both yield and selectivity. nih.gov

Alternatively, a three-component coupling approach can be employed. This method unites an aryl halide (e.g., 3-iodoaniline, which can be later converted to the azide), a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and another aryl coupling partner (e.g., an organolithium or boronic acid reagent) in a one-pot synthesis catalyzed by palladium. nih.govresearchgate.net This convergent approach allows for the rapid assembly of diverse sulfone structures from readily available starting materials. rsc.org The reaction conditions are generally mild, and the process tolerates a wide range of functional groups, making it a versatile strategy for synthesizing complex sulfone derivatives.

| Coupling Partners | Catalyst/Ligand | Key Features |

| 3-Azidophenylboronic Acid + Arylsulfonyl Chloride | Pd(OAc)₂ / Phosphine Ligand | Forms the C-S bond directly via Suzuki-Miyaura coupling. Regioselectivity is determined by the boronic acid. nih.gov |

| Aryl Halide + Aryl Lithium + SO₂ Source (DABSO) | [Pd₂(dba)₃] / XantPhos-type Ligand | Convergent three-component synthesis. Allows for modular assembly of unsymmetrical sulfones. nih.govresearchgate.net |

| Aryl Halide + Aminosulfonamide + Electrophile | Palladium Catalyst | A one-pot, three-component process where the aminosulfonamide acts as a masked sulfinate. rsc.org |

Sulfonation of Pre-Functionalized Azidobenzene (B1194522) Moieties

The synthesis of azidophenyl sulfones can be approached by introducing the sulfone group onto an azidobenzene scaffold. However, direct sulfonation of an azidobenzene ring is challenging due to the activating, yet potentially reactive, nature of the azide group under harsh sulfonating conditions. A more common and reliable strategy involves the synthesis of an aminophenyl sulfone precursor, followed by diazotization and subsequent conversion of the diazonium group to an azide.

This multi-step pathway typically begins with a precursor like 3-aminophenyl sulfone (3,3′-sulfonyldianiline) . The amino groups of this precursor are then converted into diazonium salts. The nitrosation of primary aromatic amines is achieved using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid organic-chemistry.org. These resulting diazonium salts are versatile intermediates organic-chemistry.org.

For the final step, the diazonium salt is treated with an azide source, most commonly sodium azide, to yield the desired aryl azide organic-chemistry.orgresearchgate.net. This reaction, often referred to as azidation, proceeds efficiently and provides a clean product organic-chemistry.orgorganic-chemistry.org. A one-pot method for this diazotization-azidation process has been developed, offering an environmentally benign route to the target compounds researchgate.net. The use of arenediazonium tosylates has also been reported as a simple and effective way to synthesize aryl azides under mild conditions, avoiding metal catalysis organic-chemistry.orgresearchgate.netorganic-chemistry.org.

Table 1: Representative Two-Step Synthesis of Aryl Azides from Aryl Amines

| Step | Reaction | Key Reagents | General Conditions |

|---|---|---|---|

| 1 | Diazotization of Aryl Amine | Aryl Amine, Sodium Nitrite (NaNO₂), Acid (e.g., HCl, p-TsOH) | Low temperature (0-5 °C), Aqueous solution |

| 2 | Azidation of Diazonium Salt | Arenediazonium Salt, Sodium Azide (NaN₃) | Room temperature, Water |

Preparation of Fluorinated Azidophenyl Sulfone Analogues (e.g., Azidodifluoromethyl Phenyl Sulfone)

Fluorinated analogues of azidophenyl sulfones are of significant interest due to the unique properties conferred by fluorine atoms. A key example is the synthesis of Azidodifluoromethyl Phenyl Sulfone. This compound can be prepared on a multi-gram scale starting from difluoromethyl phenyl sulfone.

The synthesis involves the reaction of difluoromethyl phenyl sulfone with a suitable azide source in the presence of a strong base. A detailed study demonstrates the use of tosyl azide as the azide source and potassium tert-butoxide (t-BuOK) as the base in an aprotic polar solvent like dimethylformamide (DMF). The reaction is conducted at low temperatures, such as -50 °C, to control reactivity. The process affords the stable fluorinated azide, Azidodifluoromethyl Phenyl Sulfone, which serves as a valuable synthetic intermediate.

This fluorinated azide is a synthetic equivalent of the azidodifluoromethyl anion and can be used in subsequent reactions, such as azide-alkyne cycloadditions, to prepare various N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles.

Table 2: Synthesis of Azidodifluoromethyl Phenyl Sulfone

| Starting Material | Reagents | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Difluoromethyl phenyl sulfone | Tosyl azide, Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | -50 °C | 2 hours |

Chemo-Enzymatic and Other Emerging Synthetic Routes

While traditional chemical synthesis remains the primary method for producing azidophenyl sulfones, emerging strategies offer potential for more sustainable and efficient processes. These include chemo-enzymatic methods and other modern synthetic techniques like photocatalysis and electrochemistry nih.gov.

Chemo-enzymatic synthesis integrates the selectivity of biological catalysts with the practicality of chemical reactions nih.gov. While specific enzymatic routes for the direct synthesis of this compound are not yet established, the broader field has seen progress. For instance, enzymes have been characterized that can catalyze the de novo construction of organic azides from aryl hydrazines, suggesting a future possibility for biocatalytic routes to these compounds mit.edu. The use of enzymes could offer high regio- and stereoselectivity, particularly in late-stage functionalization of complex molecules nih.gov.

Other emerging technologies are also being explored for sulfone synthesis. Photocatalysis and electrochemistry represent green chemistry approaches that can facilitate reactions under mild conditions nih.gov. Photoinduced, metal-free methods have been developed for synthesizing allylic sulfones, demonstrating the potential of light-driven reactions in C-S bond formation researchgate.net. These modern methods are part of a broader effort to develop more sustainable access to sulfone-containing molecules, which are pivotal in various fields of chemistry nih.govmdpi.com. Although direct applications to this compound are still in early stages of research, these emerging technologies hold promise for future synthetic strategies.

Reactivity and Mechanistic Investigations of Azidophenyl Sulfone Compounds

Azide (B81097) Group Reactivity

The azide moiety in 3-azidophenyl sulfone is a versatile functional group, susceptible to decomposition into a highly reactive nitrene intermediate upon thermal or photochemical stimulation. It also participates in pericyclic reactions, most notably 1,3-dipolar cycloadditions.

Thermal and Photochemical Decomposition Pathways

Upon absorption of thermal or light energy, this compound can undergo decomposition with the extrusion of a molecule of dinitrogen (N₂). This process generates a highly reactive and electron-deficient intermediate known as a phenylnitrene, specifically 3-sulfonylphenylnitrene. The subsequent chemistry is dominated by the behavior of this transient species.

Generation of Nitrene Intermediates (Singlet and Triplet States)

The decomposition of an aryl azide like this compound initially produces a singlet nitrene, where the two non-bonding electrons on the nitrogen atom have opposite spins and reside in the same orbital. This singlet nitrene is in an excited state and is typically short-lived. It can undergo rapid intersystem crossing (ISC) to the more stable ground state triplet nitrene, where the two non-bonding electrons have parallel spins and occupy different orbitals.

The general scheme for the formation of singlet and triplet nitrenes from an aryl azide is as follows:

Ar-N₃ + hν or Δ → [Ar-N₃]* → Ar-N (singlet) + N₂ Ar-N (singlet) → Ar-N (triplet)

Both the singlet and triplet nitrenes have distinct reactivities. Singlet nitrenes can undergo concerted reactions, such as insertion into C-H and N-H bonds, and cycloadditions with alkenes to form aziridines with retention of stereochemistry. Triplet nitrenes, behaving like diradicals, typically undergo stepwise reactions, such as hydrogen atom abstraction.

Rearrangement Processes (e.g., Benzazirine, Azacycloheptatetraene Formation)

Singlet aryl nitrenes are known to undergo intramolecular rearrangement processes. One significant pathway is the ring contraction to form a highly strained tricyclic intermediate known as a benzazirine. This intermediate can then undergo ring expansion to form a seven-membered ring system called a didehydroazepine, which is a precursor to an azacycloheptatetraene upon tautomerization.

Studies on the photolysis of phenyl azide and various 3- and 4-substituted phenyl azides in low-temperature matrices have shown that the major decomposition pathway often leads to the formation of didehydroazepines. rsc.org It is therefore highly probable that the 3-sulfonylphenylnitrene generated from this compound would also undergo a similar rearrangement to form a substituted azacycloheptatetraene.

Influence of Electronic and Steric Factors on Photoreactivity

The photoreactivity of aryl azides is significantly influenced by the electronic nature of the substituents on the aromatic ring. The sulfonyl group (-SO₂R) is a potent electron-withdrawing group. When positioned at the meta-position of the phenyl azide, the sulfonyl group in this compound is expected to have a pronounced effect on the reactivity of the generated nitrene intermediate.

Cycloaddition Chemistry

The azide group is a classic 1,3-dipole and can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes, to form five-membered heterocyclic rings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a well-established reaction. However, the thermal reaction often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers when using terminal alkynes. The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized this transformation. nih.govorganic-chemistry.orgsu.sefrontiersin.orgwikipedia.org

The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov It proceeds under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups. organic-chemistry.org Sulfonyl azides, including aryl sulfonyl azides, are known to participate in CuAAC reactions. nih.govresearchgate.netnih.gov However, the strong electron-withdrawing nature of the sulfonyl group can destabilize the resulting triazole ring, sometimes leading to subsequent rearrangements or fragmentation, particularly the formation of N-sulfonyl ketenimine intermediates. nih.govresearchgate.netnih.gov Despite this, conditions have been developed to favor the formation and isolation of the stable 1-sulfonyl-1,2,3-triazole products. nih.gov

While specific examples detailing the CuAAC of this compound are not extensively documented in readily accessible literature, the general reactivity of sulfonyl azides in this reaction is well-established. A variety of terminal alkynes can be coupled with sulfonyl azides to generate the corresponding 1,4-disubstituted-1-(sulfonyl)-1,2,3-triazoles in good yields.

Below is a representative table of 1-sulfonyl-1,2,3-triazoles synthesized via CuAAC, demonstrating the scope of the reaction with respect to the alkyne coupling partner, based on data for analogous sulfonyl azides.

| Entry | Alkyne Reactant | Sulfonyl Azide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene | Tosyl Azide | 1-(4-Methylphenylsulfonyl)-4-phenyl-1H-1,2,3-triazole | 95 |

| 2 | 1-Octyne | Tosyl Azide | 1-(4-Methylphenylsulfonyl)-4-hexyl-1H-1,2,3-triazole | 88 |

| 3 | Propargyl alcohol | Tosyl Azide | (1-((4-Methylphenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methanol | 92 |

| 4 | Ethyl propiolate | Tosyl Azide | Ethyl 1-((4-methylphenyl)sulfonyl)-1H-1,2,3-triazole-4-carboxylate | 75 |

| 5 | 4-Methoxyphenylacetylene | N,N-Dimethylsulfamoyl azide | 4-(4-Methoxyphenyl)-1-(dimethylsulfamoyl)-1H-1,2,3-triazole | 94 |

| 6 | Cyclohexylacetylene | N,N-Dimethylsulfamoyl azide | 4-Cyclohexyl-1-(dimethylsulfamoyl)-1H-1,2,3-triazole | 85 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that occurs between an azide and a strained alkyne, such as a cyclooctyne, without the need for a metal catalyst. jcmarot.com The reaction is driven by the release of ring strain in the alkyne, leading to the formation of a stable triazole ring. jcmarot.comnih.govnih.gov

The reactivity of aryl azides in SPAAC is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl azide can enhance the reaction rate with certain strained alkynes. nih.gov For instance, the reaction of azidobenzene (B1194522) derivatives with bicyclononyne (BCN) is accelerated by electron-withdrawing substituents. nih.gov This suggests that the this compound, with its strongly electron-withdrawing sulfone group, would be expected to exhibit favorable kinetics in SPAAC reactions, particularly with electron-rich or strained alkynes. While specific kinetic data for this compound in SPAAC are not extensively documented, the general trend for substituted aryl azides provides a basis for predicting its reactivity. The reaction rate can be monitored using techniques such as NMR, UV-Vis, and IR spectroscopy, or fluorescence assays. nih.gov

| Strained Alkyne | Azide Substituent Effect | Expected Reactivity with this compound |

|---|---|---|

| Dibenzoannulated cyclooctynes (e.g., DIBAC) | Reaction rate is less sensitive to electronic effects of the aryl azide substituent. nih.gov | Moderate to good reactivity. |

| Bicyclononyne (BCN) | Electron-withdrawing groups on the aryl azide accelerate the reaction rate. nih.gov | Enhanced reactivity is expected due to the electron-withdrawing sulfone group. |

| Difluorinated cyclooctynes (e.g., DIFO) | Electron-withdrawing groups on the aryl azide can enhance reactivity. nih.gov | Potentially faster reaction rates compared to unsubstituted phenyl azide. |

Formation of Triazole Ring Systems and Other Heterocycles

The azide group of this compound is a key precursor for the synthesis of 1,2,3-triazole ring systems through [3+2] cycloaddition reactions. beilstein-journals.org These reactions can be performed with a variety of alkynes, including terminal and internal alkynes, under thermal or metal-catalyzed conditions. The presence of the electron-withdrawing sulfone group on the phenyl ring can influence the regioselectivity and efficiency of these cycloadditions. For example, in reactions with unsymmetrical alkynes, the electronic nature of the azide can affect the ratio of the resulting 1,4- and 1,5-disubstituted triazole isomers. beilstein-journals.org

Beyond triazoles, the azide functionality can be a precursor to other heterocyclic systems. For instance, intramolecular cyclization reactions of appropriately substituted azidophenyl sulfone derivatives can lead to the formation of fused heterocyclic compounds. Additionally, tandem reactions involving the azide group have been developed for the synthesis of more complex nitrogen-containing heterocycles, such as pyrrolidines and quinolines, where the sulfonyl azide acts as a key reactive intermediate. researchgate.net The reactivity of the azide can also be harnessed in reactions with alkenes, particularly those bearing electron-withdrawing groups or strained alkenes, to form triazolines, which can then be converted to triazoles. rsc.org

Sulfone Group Reactivity and Transformations

The sulfone group is a robust and versatile functional group that can undergo a range of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring and adjacent functional groups.

Reductive Desulfonylation Reactions and Mechanisms

Reductive desulfonylation is a chemical process that involves the removal of a sulfonyl group. wikipedia.org This transformation is typically achieved using reducing agents and is a valuable tool in organic synthesis for cleaving carbon-sulfur bonds. wikipedia.org For aryl sulfones, this reaction leads to the replacement of the sulfonyl group with a hydrogen atom.

Several reagents are effective for the reductive desulfonylation of aryl sulfones. Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent that can effect the cleavage of the C-S bond in aryl sulfones. nih.gov The reaction mechanism is believed to involve the formation of a radical anion intermediate, which then fragments to release a sulfinate anion and an aryl radical. The aryl radical is subsequently reduced and protonated to yield the desulfonylated aromatic compound. Other methods for reductive desulfonylation include the use of metal amalgams (e.g., sodium amalgam) and tin hydrides. wikipedia.org The choice of reagent can depend on the presence of other functional groups in the molecule.

| Reagent | General Mechanism | Applicability to Aryl Sulfones |

|---|---|---|

| Samarium(II) iodide (SmI₂) | Single-electron transfer to the sulfone, followed by fragmentation of the resulting radical anion. nih.gov | Effective for the cleavage of C-S bonds in aryl sulfones, including those with other functional groups. nih.gov |

| Sodium Amalgam | Electron transfer from the amalgam to the sulfone, leading to C-S bond cleavage. wikipedia.org | A classical method for desulfonylation, though it can be harsh and may not be compatible with sensitive functional groups. wikipedia.org |

| Tin Hydrides (e.g., Bu₃SnH) | Radical chain mechanism involving a tin radical. wikipedia.org | Can be used for the reduction of certain activated sulfones. wikipedia.org |

Role of the Sulfone Moiety in Directed Reactions and Stabilization of Intermediates

The sulfone group is a strong electron-withdrawing group and, as such, functions as a meta-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com This directing effect arises from the deactivation of the ortho and para positions of the benzene (B151609) ring through resonance and inductive effects, making the meta position relatively more susceptible to electrophilic attack. This property can be strategically employed in the synthesis of polysubstituted aromatic compounds. For instance, the sulfone group can be used as a "blocking group" to direct incoming electrophiles to the ortho position of an ortho,para-directing group by first sulfonating the para position. masterorganicchemistry.com The sulfonyl group can later be removed via desulfonylation. masterorganicchemistry.com

The sulfone group is also capable of stabilizing adjacent carbanions. The sulfur atom can expand its octet, and the electronegative oxygen atoms can delocalize the negative charge through resonance, thereby increasing the acidity of α-protons. uclouvain.be In the case of benzylic sulfones, the phenyl group provides additional resonance stabilization to the carbanion. uclouvain.bequora.com This stabilization is crucial in reactions involving the formation of α-sulfonyl carbanions as intermediates.

α-Sulfonyl Carbanion Chemistry and Related Transformations (e.g., Ramberg-Bäcklund Reaction Relevance)

The chemistry of α-sulfonyl carbanions is a cornerstone of organosulfur chemistry. These carbanions, readily generated by the deprotonation of a carbon atom adjacent to the sulfonyl group, are excellent nucleophiles and participate in a variety of carbon-carbon bond-forming reactions. wikipedia.org

The Ramberg-Bäcklund reaction is a classic example of a transformation that proceeds via an α-sulfonyl carbanion. wikipedia.org This reaction converts an α-halo sulfone into an alkene through treatment with a base. wikipedia.org The mechanism involves the initial formation of an α-sulfonyl carbanion, which then undergoes an intramolecular nucleophilic displacement of the adjacent halide to form a transient three-membered episulfone intermediate. This intermediate is unstable and readily extrudes sulfur dioxide to yield the corresponding alkene. wikipedia.org While the classical Ramberg-Bäcklund reaction is primarily applied to alkyl sulfones with α-hydrogens, its principles are relevant to benzylic sulfones. chemistry-chemists.comacs.orgorganic-chemistry.org For a compound like this compound, this chemistry would become directly applicable if an alkyl group with an α-hydrogen and an α-halogen were attached to the sulfonyl moiety.

Applications of Azidophenyl Sulfone Compounds in Academic Research

Materials Science and Engineering Research

In materials science and engineering, the unique reactivity of the azide (B81097) groups upon thermal or UV activation makes these compounds valuable tools for creating robust and functional polymer-based materials.

The primary application of compounds like bis(3-azidophenyl) sulfone is in the crosslinking of polymers to form stable networks. This process enhances the material's structural integrity and properties.

Bis(azidophenyl) sulfone has been investigated as a photoaffinity crosslinker in dual-tone photoresist systems. utexas.edu In these systems, the compound is designed to undergo photolysis when exposed to mid-UV light (250–320 nm), leading to crosslinking reactions that render the photoresist insoluble in the developer. utexas.edu This creates a negative-tone image. utexas.edu

However, research has shown that both bis(4-azidophenyl) sulfone and bis(3-azidophenyl) sulfone exhibit poor solubility in propylene glycol monomethyl ether acetate (PGMEA), a standard solvent used for commercial Novolak photoresists. utexas.educhembuyersguide.com This insolubility resulted in formulations that did not produce sufficient crosslinking to achieve the desired negative-tone photoresist response. utexas.educhembuyersguide.com

Crosslinking with bis(3-azidophenyl) sulfone (BAPS) has been demonstrated to significantly modify the properties of polymers, particularly those with high free volume, such as poly[1-(trimethylsilyl)prop-1-yne] (PTMSP). A key modification is the improvement of solvent resistance. chembuyersguide.com Because PTMSP is soluble in many common solvents, applying subsequent polymer layers is challenging. chembuyersguide.com Crosslinking with BAPS renders the PTMSP insoluble, allowing for the deposition of additional layers, such as Matrimid® 5218, to create multilayer composite membranes. chembuyersguide.com

The crosslinking process also impacts the gas transport properties of the resulting polymer network. While dense crosslinked PTMSP membranes show gas transport properties similar to the original polymer, the properties of asymmetric membranes can change significantly with crosslinking time. chembuyersguide.com For instance, in asymmetric PTMSP membranes, gas fluxes were observed to drop by two orders of magnitude after 10 minutes of thermal crosslinking or 2 minutes of UV-induced crosslinking. chembuyersguide.com

Table 1: Effect of Crosslinking on PTMSP Membrane Properties

| Property | Before Crosslinking | After Crosslinking with BAPS | Outcome |

|---|---|---|---|

| Solubility | Soluble in many organic solvents | Insoluble | Enables multilayer membrane fabrication |

| Gas Flux (Asymmetric Membrane) | High | Decreased by two orders of magnitude (after 2-10 min) | Modified gas transport characteristics |

The ability to create insoluble, stable polymer layers through crosslinking with bis(3-azidophenyl) sulfone is crucial for the development of functional materials like multilayer composite membranes for gas separation. chembuyersguide.com These advanced composites consist of several layers, each contributing a specific function. For example, a crosslinked PTMSP layer can act as a gutter layer on a porous support, providing a stable, highly permeable base for a thinner, more selective top layer like a polyimide. chembuyersguide.com This design allows for the creation of high-performance membranes that combine the desirable properties of different polymers. chembuyersguide.com

The most prominent application of 3-azidophenyl sulfone derivatives in academic research is within membrane science, specifically for gas separation. Crosslinking PTMSP with bis(3-azidophenyl) sulfone has been successfully used to prepare membranes for separating gases. chembuyersguide.com The crosslinking can be initiated either thermally, by heating in a vacuum oven at 175°C, or through UV irradiation. chembuyersguide.com This modification is a key step in fabricating thin-film composite membranes where a crosslinked PTMSP gutter layer supports a selective polyimide layer. chembuyersguide.com

Polymer Crosslinking and Network Formation

Synthetic Organic Chemistry Applications

While this compound and its derivatives are established as effective crosslinking agents in materials science, their application as reagents in broader synthetic organic chemistry is not extensively documented in the reviewed academic literature. They are available as research chemicals but their use in reactions such as cycloadditions or for the synthesis of complex heterocyclic compounds is not a prominent feature of their reported research profile. The primary focus remains on their ability to form nitrene intermediates upon activation, which is leveraged for creating covalent networks in polymers rather than for intricate molecular synthesis.

Enabling Modular Synthesis of Complex Organic Molecules

The concept of modular synthesis, often associated with click chemistry, allows for the efficient and reliable construction of complex molecules from smaller, functional building blocks. While specific research detailing the extensive use of this compound in the modular synthesis of a wide array of complex organic molecules is not extensively documented in publicly available literature, the presence of the azide functionality strongly suggests its potential in this area. The azide group can readily participate in CuAAC reactions, a cornerstone of modular synthesis, to connect with alkyne-containing molecules. This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it an ideal tool for assembling complex structures. The rigid sulfone backbone of this compound can serve as a core scaffold onto which various molecular fragments can be appended in a modular fashion.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Imidazoles, Oxazoles)

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Azidophenyl sulfones serve as valuable precursors for the synthesis of these important compounds.

Triazoles: The most prominent application of azido compounds, including azidophenyl sulfones, is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly favored due to its high regioselectivity, yielding 1,4-disubstituted triazoles. The reaction of an azidophenyl sulfone with a terminal alkyne in the presence of a copper(I) catalyst would be expected to produce the corresponding triazolylphenyl sulfone derivative with high yield. This methodology provides a straightforward route to novel sulfone-containing triazole compounds, which may exhibit interesting biological activities.

Imidazoles and Oxazoles: While the direct synthesis of imidazoles and oxazoles from azidophenyl sulfones is less common than that of triazoles, the azide group can be a precursor to other functional groups that can then participate in cyclization reactions to form these heterocycles. For instance, the reduction of an azide to an amine is a well-established transformation. The resulting aminophenyl sulfone could then be a key intermediate in various classical imidazole and oxazole syntheses, which often involve the condensation of an amine with other bifunctional reagents. However, specific examples utilizing this compound for this purpose are not readily found in the literature.

| Heterocycle | Synthetic Method from Azide | Potential Role of this compound |

| 1,2,3-Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Direct reactant with an alkyne to form a triazolylphenyl sulfone. |

| Imidazole | Indirectly, via reduction of the azide to an amine, followed by classical imidazole synthesis (e.g., Radziszewski synthesis). | Serves as a precursor to the necessary aminophenyl sulfone intermediate. |

| Oxazole | Indirectly, via reduction of the azide to an amine, which can then be acylated and cyclized (e.g., Robinson-Gabriel synthesis). | Acts as a precursor to the key aminophenyl sulfone building block. |

Precursors for Introduction of Azido Functional Groups into Diverse Scaffolds

Azidophenyl sulfones themselves are a source of the azido functional group. However, their direct use as reagents to introduce the azido group onto other molecules is not a primary application. More commonly, simpler and more reactive azidating agents are employed for this purpose. The synthesis of this compound itself typically involves the diazotization of the corresponding aminophenyl sulfone followed by treatment with an azide source, such as sodium azide. This highlights that the core utility of this compound lies in its pre-existing azido functionality, which is then utilized in subsequent reactions, rather than acting as a transfer agent for the azido group.

Chemical Biology and Biochemical Research Probes

The azide group's bioorthogonal reactivity and the sulfone's chemical stability make azidophenyl sulfones potential candidates for the development of chemical probes to study biological systems.

Mechanism-Based Enzyme Probes (e.g., Protein Tyrosine Phosphatases)

Mechanism-based enzyme probes are designed to specifically react with the active site of an enzyme, often leading to covalent modification and inhibition. While the sulfone group is a common feature in many biologically active molecules, and azides can be used as photoaffinity labels, there is currently a lack of specific, detailed research in the public domain demonstrating the use of this compound as a mechanism-based probe for protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in various diseases. The development of specific probes for PTPs is an active area of research. While one might hypothesize that the azidophenyl sulfone scaffold could be functionalized to target the active site of a PTP, concrete evidence and detailed studies are not available.

Bioconjugation and Covalent Labeling Strategies for Biomolecules

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The azide group of this compound is an ideal handle for bioconjugation via click chemistry. If a biomolecule (e.g., a protein, nucleic acid, or carbohydrate) is metabolically or chemically engineered to contain an alkyne group, it can be specifically and efficiently labeled with a this compound derivative. This strategy allows for the attachment of the sulfone-containing moiety to the biomolecule of interest. The sulfone group itself is generally stable under biological conditions. While the principle is sound, specific and widespread applications of this compound for this purpose are not extensively reported.

| Bioconjugation Strategy | Role of this compound | Target Biomolecule Modification |

| Click Chemistry (CuAAC) | Provides the azide functionality for reaction with an alkyne. | Requires the biomolecule to be modified with an alkyne group. |

| Staudinger Ligation | The azide group can react with a phosphine-containing molecule. | Requires the labeling partner to possess a phosphine group. |

Development of Fluorescent and Electrochemical Probes

The development of probes that can report on biological events through changes in fluorescence or electrochemical properties is a key area of chemical biology. An azidophenyl sulfone could potentially be incorporated into such probes in several ways. The sulfone group can act as a rigid linker or part of a fluorophore scaffold. The azide group can serve as a reactive handle to attach the probe to a target molecule or as a quencher of fluorescence that is released upon a specific reaction. For example, a probe could be designed where the azide's reduction to an amine in a specific biological environment leads to a "turn-on" fluorescent signal. Similarly, the electrochemical properties of a molecule can be altered by the conversion of the azide group. However, a review of the current scientific literature does not reveal specific examples of fluorescent or electrochemical probes that are explicitly based on the this compound core structure.

Investigation of Biological Activities (e.g., Antimicrobial, Anticancer) through Structural Modification and Mechanistic Elucidation

The sulfone functional group is a key structural motif in a variety of compounds investigated for their therapeutic potential. researchgate.net Through targeted structural modifications, researchers have been able to modulate the biological activities of phenyl sulfone derivatives, leading to the development of candidates with significant antimicrobial and anticancer properties. The introduction of different substituents onto the aromatic rings of the sulfone core allows for a systematic exploration of structure-activity relationships (SAR), providing insights into the molecular features that govern efficacy and mechanism of action.

Antimicrobial Activity

The antibacterial potential of sulfone derivatives has been demonstrated through various structural modifications. For instance, the incorporation of a 1,3,4-oxadiazole moiety into sulfone derivatives has yielded compounds with notable antibacterial activity against plant pathogens. nih.gov Structure-activity relationship studies often reveal that the nature and position of substituents on the phenyl ring are critical for antibacterial potency. nih.gov

One study on sulfone derivatives containing 1,3,4-oxadiazole moieties found that these compounds exhibited good antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), the pathogen responsible for rice bacterial leaf blight. nih.gov In particular, 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole showed an EC50 value of 9.89 μg/mL, which was significantly more potent than the commercial agents bismerthiazole (92.61 μg/mL) and thiodiazole copper (121.82 μg/mL). nih.gov

Further research into amide derivatives containing a sulfone moiety identified compounds with broad-spectrum antibacterial activity. For example, compound AC4 showed an EC50 of 0.55 mg/L against Xanthomonas axonopodis pv. citri (Xac) and 0.48 mg/L against Xanthomonas oryzae pv. oryzicola (Xoc). researchgate.net

Mechanistically, some sulfone derivatives exert their antibacterial effect by inhibiting various virulence factors in pathogenic bacteria. Compound K3, a sulfone containing a 1,2,4-triazolo[4,3-a]pyridine moiety, was found to inhibit the production of extracellular polysaccharides, biofilm formation, and motility of pathogenic bacteria. scilit.com It also induced the production of reactive oxygen species (ROS) in the pathogens, leading to cell death. scilit.com

| Compound | Target Organism | Activity (EC50) |

|---|---|---|

| 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole | Xanthomonas oryzae pv. oryzae (Xoo) | 9.89 μg/mL |

| Bismerthiazole (Reference) | Xanthomonas oryzae pv. oryzae (Xoo) | 92.61 μg/mL |

| Thiodiazole copper (Reference) | Xanthomonas oryzae pv. oryzae (Xoo) | 121.82 μg/mL |

| Compound AC4 | Xanthomonas axonopodis pv. citri (Xac) | 0.55 mg/L |

| Compound AC4 | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.48 mg/L |

| Compound K3 | Xanthomonas oryzae pv. oryzae (Xoo) | 1.5 mg/L |

| Compound K3 | Xanthomonas oryzae pv. oryzicola (Xoc) | 1.7 mg/L |

| Compound K3 | Xanthomonas axonopodis pv. citri (Xac) | 4.9 mg/L |

Anticancer Activity

The anticancer potential of sulfone-containing compounds has been an active area of research. Modifications to the core structure have led to the discovery of potent antineoplastic agents. For example, a series of novel benzyl naphthyl sulfone derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. rsc.org

In this study, compounds with a sulfone group generally exhibited the best antineoplastic activity, followed by their sulfoxide counterparts. rsc.org One of the most promising compounds, (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine (15b), displayed potent activity against several cancer cell lines with IC50 values in the nanomolar range. rsc.org

Mechanistic studies revealed that compound 15b could induce apoptosis in human cervical carcinoma (HeLa) cells through the p53-Bcl-2-Bax signaling pathway. rsc.org The induction of apoptosis is a common mechanism for the anticancer effects of sulfur-containing compounds. nih.gov Other sulfone derivatives have been found to act as multi-kinase inhibitors, affecting pathways such as the polo-like kinases (PLKs) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways, which are crucial for tumor growth and progression. rsc.org

Furthermore, some sulfonamide derivatives have been shown to inhibit cancer cell growth by targeting various proteins that are overexpressed in cancer, such as tyrosine kinases, carbonic anhydrases, and histone deacetylases. nih.gov For instance, a novel 1,2,4-triazine sulfonamide derivative, MM131, was shown to induce apoptosis in colon cancer cells and was more effective than the standard chemotherapeutic agent 5-fluorouracil in doing so. nih.gov

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine (15b) | HeLa (Cervical Cancer) | 15 nM |

| (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine (15b) | MCF-7 (Breast Cancer) | 20 nM |

| (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine (15b) | HepG2 (Liver Cancer) | 30 nM |

| (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine (15b) | SCC-15 (Oral Squamous Cell Carcinoma) | 18 nM |

| Rigosertib (Reference) | HeLa (Cervical Cancer) | 56 nM |

| MM131 (1.5 µM) | DLD-1 (Colon Cancer) | 45.1% apoptotic cells |

| MM131 (3 µM) | DLD-1 (Colon Cancer) | 77.4% apoptotic cells |

| 5-fluorouracil (Reference) | DLD-1 (Colon Cancer) | 8.7% - 12.9% apoptotic cells |

Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Compound Characterization and Reaction Monitoring

Spectroscopic techniques are the cornerstone of molecular characterization, offering non-destructive methods to probe the intricate vibrational and electronic properties of a molecule. For 3-azidophenyl sulfone, these techniques are indispensable for confirming the presence of its key functional groups and for monitoring the progress of reactions in which it participates.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. In the case of this compound, FTIR is instrumental in confirming the presence of the two defining moieties: the azide (B81097) (-N₃) and the sulfone (-SO₂-) groups. The azide group exhibits a characteristic and strong absorption band due to its asymmetric stretching vibration, typically appearing in the region of 2100-2160 cm⁻¹. The sulfone group is identified by two distinct stretching vibrations: the asymmetric and symmetric SO₂ stretches, which are typically observed in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 |

| Sulfone (-SO₂-) | Asymmetric Stretch | 1300 - 1350 |

| Sulfone (-SO₂-) | Symmetric Stretch | 1120 - 1160 |

This table presents the characteristic FTIR absorption regions for the key functional groups in this compound.

In the ¹H NMR spectrum, the protons on the aromatic rings of this compound would exhibit complex splitting patterns (multiplets) in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants of these protons would be indicative of the meta-substitution pattern of the azide and sulfone groups on the phenyl rings.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the electron-withdrawing sulfone and azide groups would be shifted downfield. The symmetry of the molecule would also be reflected in the number of distinct signals observed.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Structural Information |

| ¹H | 7.0 - 8.5 | Aromatic protons, confirming substitution pattern. |

| ¹³C | 110 - 150 | Aromatic carbons, confirming connectivity and symmetry. |

This table summarizes the expected NMR chemical shift regions for this compound.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure and concentration. For this compound, this technique is particularly relevant for photochemical studies, as the azide group can be photolabile. Research has indicated that bis(3-azidophenyl) sulfone exhibits a maximum absorption (λₘₐₓ) at approximately 295 nm. This absorption is crucial for initiating photochemical reactions, such as cross-linking in photoresists. The intensity of this absorption band can also be used for the quantitative detection of the azide functionality.

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would typically be employed for this compound, using a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the compound under specific conditions (e.g., mobile phase composition, flow rate) serves as a qualitative identifier, while the area under the peak is proportional to its concentration, allowing for precise quantitative analysis and purity determination.

| Parameter | Typical Condition |

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV Detector (monitoring at or near λₘₐₓ of 295 nm) |

This table outlines typical parameters for the HPLC analysis of this compound.

Advanced Techniques for In Situ and Transient Species Analysis

While the aforementioned techniques are standard for the characterization of stable compounds, advanced methods are required to study the reactive intermediates generated from this compound, particularly in photochemical applications. The photolysis of the azide groups leads to the formation of highly reactive nitrene intermediates. Techniques such as laser flash photolysis coupled with transient absorption spectroscopy can be used to detect and characterize these short-lived species in real-time. This allows for the elucidation of reaction mechanisms and the kinetics of the subsequent cross-linking reactions. The study of these transient species is crucial for optimizing the performance of this compound in applications like photolithography.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-azidophenyl sulfone. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and how this structure governs its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can elucidate the geometries of reactants, transition states, and products, providing a detailed map of reaction pathways. By calculating the energies of these species, the energetics of a reaction, including activation energies and reaction enthalpies, can be determined.

For this compound, DFT could be employed to study various reactions, such as thermal or photochemical decomposition of the azide (B81097) group, or its participation in cycloaddition reactions. For example, a DFT study could model the reaction pathway of the Staudinger ligation, a critical reaction for bioconjugation, involving an azide. The calculations would reveal the structure of the transition state and the energy barrier for the reaction, offering insights into its kinetics.

Table 1: Hypothetical DFT-Calculated Energetic Data for a Reaction of this compound

| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-31G(d) | -1055.12345 | 0.0 |

| Transition State | B3LYP/6-31G(d) | -1055.08765 | 22.5 |

| Product | B3LYP/6-31G(d) | -1055.15987 | -22.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity and selectivity of chemical reactions. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO can indicate the likelihood of a reaction occurring.

In the case of this compound, the distribution and energies of its frontier orbitals would be of great interest. The azide group is an electron-withdrawing group, which would influence the electronic properties of the phenyl ring and the sulfone group. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com FMO analysis could predict, for example, the regioselectivity of a cycloaddition reaction involving the azide group.

Table 2: Hypothetical FMO Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the azide and phenyl ring |

| LUMO | -1.2 | Primarily located on the phenyl ring and sulfone group |

| HOMO-LUMO Gap | 7.3 | Indicates high kinetic stability |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Modeling and Simulation for Material Design and Polymer Interactions

Molecular modeling and simulations, particularly molecular dynamics (MD), are valuable for understanding the behavior of molecules in larger systems, such as materials and polymers. These methods can predict macroscopic properties based on the interactions at the molecular level.

If this compound were to be incorporated as a monomer or a cross-linking agent in a polymer, MD simulations could predict the resulting material's properties. For instance, simulations could model the interactions between polymer chains containing the this compound moiety, providing insights into the material's mechanical strength, thermal stability, and morphology. scispace.comresearchgate.net The polar sulfone group and the reactive azide group would be expected to play significant roles in these interactions. Simulations of polysulfone-based materials have been used to study their interactions with water, which is crucial for applications like membranes for filtration or fuel cells. researchgate.net

Computational Approaches for Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used extensively in drug discovery and materials science to correlate the chemical structure of a compound with its biological activity or a specific property. nih.gov Should this compound or its derivatives be investigated for potential therapeutic applications, QSAR would be a vital tool.

A QSAR study would involve generating a dataset of this compound analogs with varying substituents and their corresponding measured biological activities. Computational descriptors for each analog, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.

Q & A

Q. What are the standard protocols for synthesizing 3-azidophenyl sulfone, and what critical parameters influence reaction yield?

Methodological Answer: A common synthesis route involves sulfonylation of 3-azidophenol using sulfonic acid derivatives (e.g., sulfonyl chlorides) in anhydrous conditions. Triphenyl phosphite (P(OPh)₃) is often employed as a catalyst to enhance reactivity . Critical parameters include:

- Temperature control : Reactions are typically conducted at 0–5°C to prevent azide decomposition.

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) ensures solubility and minimizes side reactions.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended to isolate the product .

Note: Always verify azide stability under reaction conditions using TLC monitoring.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : The sulfone group (SO₂) deshields adjacent protons, causing distinct downfield shifts (~7.5–8.5 ppm for aromatic protons). Azide (-N₃) signals are typically absent in NMR but confirmed via IR .

- IR Spectroscopy : A strong absorption band at ~2100–2200 cm⁻¹ confirms the azide group. Sulfone S=O stretches appear at ~1150–1300 cm⁻¹.

- Mass Spectrometry (HRMS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, tight-sealing safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Store in a cool, dry place away from reducing agents (azides can form explosive compounds).

- Waste Disposal : Neutralize azide-containing waste with sodium nitrite or hypochlorite solutions before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

- Cross-validation : Combine multiple techniques (e.g., X-ray crystallography for structural confirmation and NMR/IR for functional groups).

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify anomalies .

- Database Cross-referencing : Use CAS SciFinder to retrieve spectral data for analogous sulfone-azide compounds and adjust interpretations accordingly .

Q. What experimental design strategies optimize the use of this compound in click chemistry applications?

Methodological Answer:

- Reaction Optimization : Screen copper(I) catalysts (e.g., CuBr vs. TBTA ligands) to enhance azide-alkyne cycloaddition (CuAAC) efficiency.

- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for conjugation reactions.

- Control Experiments : Include "no-catalyst" and "no-azide" controls to validate specificity .

Q. How should researchers address discrepancies in biological activity data for this compound in antimicrobial studies?

Methodological Answer:

- Statistical Analysis : Apply one-way ANOVA (as in sulfone-related allelopathy studies) to compare inhibition rates across replicates and identify outliers .

- Dose-Response Curves : Generate IC₅₀ values for bacterial strains using serial dilutions.

- Mechanistic Probes : Use fluorescent probes (e.g., DAPI) to assess membrane disruption vs. metabolic inhibition .

Q. What methodologies are recommended for extrapolating toxicological data from sulfone analogues to this compound?

Methodological Answer:

- Class-Based Analysis : Review toxicological profiles of structurally similar sulfones (e.g., diphenyl sulfone) and adjust for azide-specific reactivity .

- In Silico Prediction : Use QSAR models to estimate LD₅₀ or NOAEL values.

- Supplemental Literature Searches : Prioritize studies on sulfones with electron-withdrawing groups to account for azide effects .

Data Analysis & Reporting

Q. How should conflicting results in thermal stability studies of this compound be analyzed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across studies. Variations >10°C suggest methodological differences (e.g., heating rate, sample purity).

- DSC Calibration : Validate differential scanning calorimetry (DSC) data using standard references (e.g., indium) .

- Peer Consultation : Engage with crystallography experts to correlate thermal stability with molecular packing patterns .

Q. What strategies ensure reproducibility in synthesizing this compound for multi-institutional studies?

Methodological Answer:

- Detailed Protocols : Document reagent purity (e.g., ≥99% sulfonyl chlorides), solvent drying methods (e.g., molecular sieves), and inert atmosphere requirements.

- Collaborative Validation : Share batches between labs for NMR/HRMS cross-checking.

- Open Data : Publish raw spectral files in repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.